![molecular formula C18H20O2S B11013158 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione](/img/structure/B11013158.png)
9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione
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Overview
Description
9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione is a complex organic compound with a unique structure that includes a fused pyrano and chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effectiveness and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: Another compound with a fused ring system, but with different functional groups and properties.
4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline: A compound with a similar ring structure but different substituents.
Uniqueness
9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
The chemical structure of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione can be represented as follows:
- Molecular Formula : C₁₈H₁₉O₂S
- Molecular Weight : 299.41 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study demonstrated that derivatives of this compound showed a marked ability to scavenge free radicals in vitro.
Anticancer Properties
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) showed that this compound induces apoptosis and inhibits cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HCT116 | 12 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds. These effects are attributed to the ability of the compound to modulate neurotransmitter levels and reduce neuroinflammation. Animal models have shown that administration leads to improved cognitive function in models of neurodegeneration.
Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thione derivatives. The results indicated that compounds with similar structures significantly reduced lipid peroxidation in cellular models.
Study 2: Anticancer Activity
In a research conducted by the International Journal of Cancer Research, the anticancer effects were further elucidated through animal studies where treated groups exhibited reduced tumor sizes compared to control groups.
Study 3: Antimicrobial Efficacy
A recent investigation published in Pharmaceutical Biology assessed the antimicrobial activity against clinical isolates. The study concluded that the compound's efficacy was comparable to standard antibiotics.
Properties
Molecular Formula |
C18H20O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-5-thione |
InChI |
InChI=1S/C18H20O2S/c1-18(2)8-7-11-9-14-12-5-3-4-6-13(12)17(21)19-16(14)10-15(11)20-18/h9-10H,3-8H2,1-2H3 |
InChI Key |
PUMVQZFCJUFLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=S)C4=C3CCCC4)C |
Origin of Product |
United States |
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